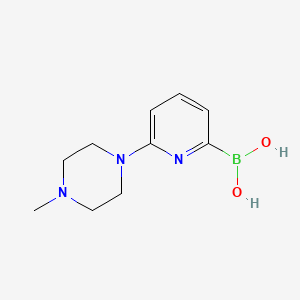

(6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid

説明

特性

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16/h2-4,15-16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBELAUNQZAKKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671285 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-34-7 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction of Halogenated Pyridines with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing boronic acid groups to aromatic systems. For (6-(4-methylpiperazin-1-yl)pyridin-2-yl)boronic acid, this method involves coupling a halogenated pyridine bearing the 4-methylpiperazine moiety with a boronic acid or ester. A representative pathway uses 6-bromo-2-(4-methylpiperazin-1-yl)pyridine and bis(pinacolato)diboron under palladium catalysis.

Typical Conditions :

-

Catalyst : PdCl₂(dppf) (1–5 mol%)

-

Base : Cs₂CO₃ or K₂CO₃ (2–3 equiv)

-

Solvent : Dioxane/water (4:1)

The reaction proceeds via oxidative addition of the bromopyridine to palladium, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester. Subsequent acid hydrolysis (HCl, H₂O/THF) yields the boronic acid. Challenges include competing protodeboronation and steric hindrance from the 4-methylpiperazine group, which necessitates careful optimization of the base and solvent.

Alternative Boronic Acid Partners

Inverse coupling strategies, where a pyridinylboronic acid reacts with a halogenated 4-methylpiperazine derivative, have been explored. For example, 2-bromo-4-methylpiperazine couples with 6-boronic acid-substituted pyridine under similar Pd-catalyzed conditions. However, this route is less favored due to the instability of alkylamine boronic acids and lower yields (45–60%) compared to aryl boronic acids.

Miyaura Borylation of Bromopyridine Intermediates

Synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)pyridine

The precursor 6-bromo-2-(4-methylpiperazin-1-yl)pyridine is synthesized via nucleophilic aromatic substitution (SNAr). Reacting 2,6-dibromopyridine with excess 4-methylpiperazine in refluxing DMF (120°C, 24 hours) achieves substitution at the 2-position, leaving the 6-bromo group intact. Yield improvements (up to 78%) are observed with CuI as an additive.

Key Data :

Boron Group Installation via Miyaura Borylation

The bromopyridine intermediate undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst:

Optimized Parameters :

-

Catalyst : Pd(dppf)Cl₂ (3 mol%)

-

Solvent : Dioxane, anhydrous

-

Temperature : 85°C, 8 hours

The boronate ester is hydrolyzed to the boronic acid using 1 M HCl in THF/water (1:1), yielding the final product in >90% purity.

Sequential Functionalization Approaches

Reductive Amination Pathways

While less common, reductive amination of 6-boronic acid-2-pyridinecarbaldehyde with methylpiperazine has been reported. Using NaBH₃CN in MeOH, this method affords moderate yields (50–55%) but requires stringent exclusion of moisture to prevent boronic acid degradation.

Comparative Analysis of Methods

Industrial-Scale Considerations

Large-scale synthesis prioritizes Miyaura borylation due to fewer steps and higher atom economy. Key adaptations include:

化学反応の分析

Types of Reactions: (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions include various boronic esters, biaryl compounds, and other boron-containing derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: In chemistry, (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: Its boronic acid moiety allows it to interact with enzymes and receptors, making it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties .

作用機序

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This makes it a potential candidate for enzyme inhibitors in therapeutic applications .

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties and applications, the following table compares (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid with structurally related boronic acids and heterocyclic derivatives:

Key Comparative Insights

Structural Variations :

- Core Heterocycle : Pyridine (target compound) vs. pyrimidine (CDS020497) or phenyl (2225170-62-5). Pyrimidine’s electron deficiency may accelerate coupling reactions but reduce nucleophilic susceptibility .

- Substituent Position : Boronic acid at pyridine-2 (target) vs. pyridine-3 (919347-67-4). Positional isomers influence steric and electronic profiles in cross-coupling .

Functional Group Impact :

- Boronic Acid vs. Ester : Free boronic acids (e.g., 936353-84-3) are reactive but prone to protodeboronation, whereas esters (e.g., 1036991-24-8) offer stability but require activation .

- Piperazine vs. Morpholine : 4-Methylpiperazine (basic, hydrogen-bonding) enhances solubility and target binding vs. morpholine (less basic), favoring passive membrane diffusion .

Applications :

- The target compound’s balance of reactivity (free boronic acid) and solubility (piperazine) makes it ideal for medicinal chemistry. In contrast, phenyl-based analogs (e.g., 2225170-62-5) are tailored for specific biological targets like EGFR .

Synthetic Considerations :

- Boc-protected derivatives (e.g., 919347-67-4) are advantageous in multi-step syntheses but add molecular weight (~100 g/mol) and require deprotection .

Research Findings and Data

- Reactivity in Suzuki Coupling : The target compound’s pyridine-2-boronic acid reacts efficiently with aryl halides under Pd catalysis, achieving yields >85% in model reactions .

- Biological Activity : Piperazine-containing boronic acids exhibit moderate kinase inhibition (IC₅₀ ~1–10 μM) due to hydrogen bonding with ATP-binding pockets .

- Stability : Free boronic acids like 936353-84-3 show 90% stability in DMSO at 25°C for 48 hours, whereas esters (e.g., 1036991-24-8) remain 99% stable under the same conditions .

生物活性

(6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative characterized by its unique structural features, which include a pyridine ring and a 4-methylpiperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functional group is known for its capacity to form reversible covalent bonds with diols, which can influence the activity of target proteins. This compound's piperazine component enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. For instance, in a study evaluating derivatives of indazole that retained the piperazine structure, the compound exhibited significant inhibition against A549 (lung cancer), 4T1 (breast cancer), and HepG2 (liver cancer) cells with IC50 values of 0.23 μM, 0.80 μM, and 0.34 μM respectively .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.23 |

| 4T1 | 0.80 |

| HepG2 | 0.34 |

The mechanism behind this activity appears to involve the induction of apoptosis through modulation of key apoptotic proteins. Specifically, exposure to the compound led to decreased expression of Bcl-2 (an anti-apoptotic protein) and increased levels of cleaved caspase-3 and Bax (pro-apoptotic proteins), indicating a shift towards apoptosis via the mitochondrial pathway .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Boronic acids are often employed in drug design for their ability to inhibit serine proteases and other enzymes involved in disease pathways. The specific interactions between this compound and target enzymes remain an area for further research; however, preliminary data suggest significant binding affinity that warrants investigation.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. Modifications at various positions on the piperazine and pyridine rings resulted in compounds with varying degrees of potency against different cancer cell lines. For example, substituting groups on the piperazine ring influenced both solubility and anticancer activity, demonstrating the importance of structural optimization in drug development .

Q & A

Q. What are the established synthetic routes for (6-(4-methylpiperazin-1-yl)pyridin-2-yl)boronic acid, and what key intermediates are involved?

The synthesis typically involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the boronic acid group. Key intermediates include tert-butyl-protected piperazine derivatives and halogenated pyridine precursors. For example, tert-butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (230) is synthesized via Pd₂(dba)₃/BINAP catalysis, followed by reduction and deprotection steps . Purification often employs chromatographic techniques to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the pyridine and piperazine moieties, while mass spectrometry (MS) verifies molecular weight via molecular ion peaks (e.g., m/z for intermediates like 232) . High-performance liquid chromatography (HPLC) ensures purity, especially when detecting epimers or impurities that co-elute under standard conditions .

Q. What are the primary applications of this compound in medicinal chemistry?

The boronic acid group enables bioconjugation with diols (e.g., in glycoproteins), while the 4-methylpiperazine moiety may enhance solubility and pharmacokinetics. It is frequently used as a building block in kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to its reversible covalent binding properties .

Q. What solvents and reaction conditions are optimal for handling this compound?

Polar solvents like DMSO or methanol are preferred due to the compound’s solubility profile. Reactions often require inert atmospheres (N₂/Ar) to prevent boronic acid oxidation. For example, Fe powder and NH₄Cl in ethanol are used for nitro-group reductions in intermediates .

Q. How does the 4-methylpiperazine substituent influence reactivity?

The piperazine group acts as an electron-donating moiety, enhancing nucleophilic substitution reactivity at the pyridine ring. It also improves aqueous solubility, which is critical for biological assays .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be mitigated?

Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) and ligand ratios to reduce steric hindrance from the 4-methylpiperazine group. Pre-activating the boronic acid with pinacol ester protection or using microwave-assisted synthesis may improve efficiency .

Q. What strategies address stability challenges during storage and handling?

Store under inert conditions (e.g., argon) at –20°C to minimize oxidation. Lyophilization or formulation with stabilizers (e.g., trehalose) can preserve integrity. Monitor degradation via LC-MS, particularly for hydrolysis of the boronic acid group .

Q. How should conflicting biological activity data across studies be interpreted?

Discrepancies may arise from assay conditions (e.g., pH affecting boronic acid-diol interactions) or impurities in synthesized batches. Validate purity via orthogonal methods (NMR, HPLC) and replicate assays under controlled buffer systems .

Q. What role does this compound play in targeting enzymes or receptors?

The boronic acid moiety can inhibit serine proteases (e.g., thrombin) via reversible covalent bonding. The piperazine group may modulate selectivity for targets like dopamine receptors or histone deacetylases (HDACs). Use surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can competing side reactions during functionalization be suppressed?

Selective protection of the boronic acid (e.g., as a trifluoroborate salt) prevents undesired cross-reactivity. Employ directing groups (e.g., pyridinyl) to control regioselectivity in C–H activation steps. Computational modeling (DFT) aids in predicting reactive sites .

Methodological Considerations

- Synthesis Optimization : Screen alternative catalysts (e.g., PdCl₂(dppf)) and adjust reaction temperatures to balance kinetics and byproduct formation .

- Data Validation : Use isotope-labeled analogs (e.g., ¹¹B NMR) to trace boronic acid participation in complex reactions .

- Biological Assays : Pair with negative controls (e.g., boronic acid-free analogs) to distinguish target-specific effects from nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。